molecular formula C12H19NO3 B3000407 N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde CAS No. 1335031-89-4

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde

Cat. No.: B3000407
CAS No.: 1335031-89-4
M. Wt: 225.288
InChI Key: DGLIAZJGZAMBMI-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde typically involves the protection of the amino group with a Boc group, followed by the introduction of the aldehyde functionality. One common method involves the reaction of cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde involves its role as an intermediate in various chemical reactions. The Boc-protected amino group provides stability and selectivity in reactions, while the aldehyde group allows for further functionalization. The compound can participate in nucleophilic addition, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-2-amino-cyclohexanone
  • N-Boc-2-amino-cyclohexanol
  • N-Boc-2-amino-cyclohexane-carboxylic acid

Uniqueness

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is unique due to the presence of both the Boc-protected amino group and the aldehyde functional group on a cyclohexene ring. This combination allows for a wide range of chemical transformations and applications in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(1R,6S)-6-formylcyclohex-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h5,7-10H,4,6H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIAZJGZAMBMI-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C=CCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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